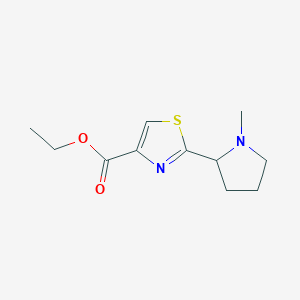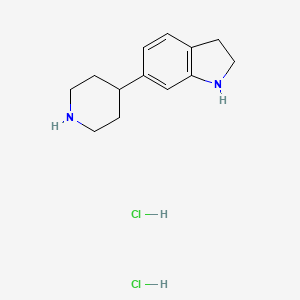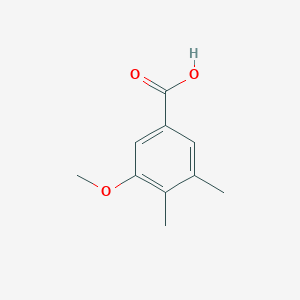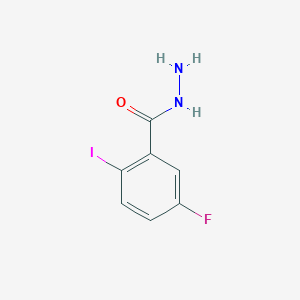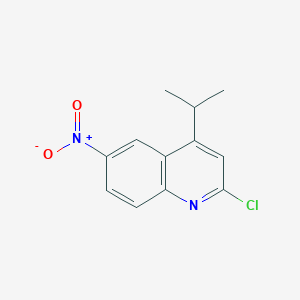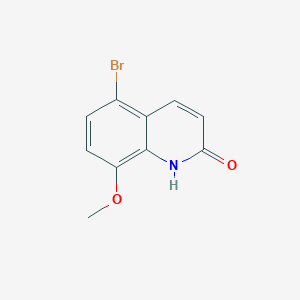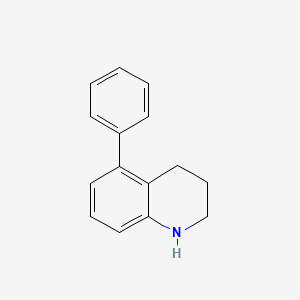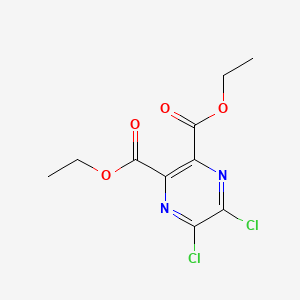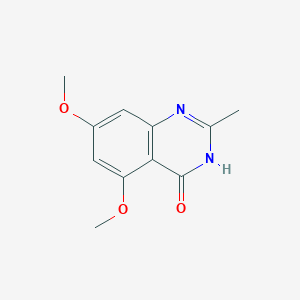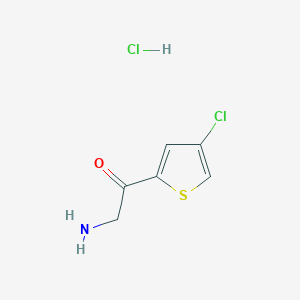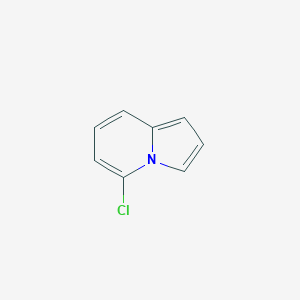
2-Hydrazinyl-6-methylisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-6-methylisonicotinonitrile is a chemical compound that belongs to the class of hydrazinyl derivatives of nicotinonitrile. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure features a hydrazine group attached to a methyl-substituted nicotinonitrile ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-methylisonicotinonitrile typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of 2-chloro-6-methylisonicotinonitrile with hydrazine hydrate in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-6-methylisonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like aldehydes, ketones, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Hydrazones, hydrazides, and other substituted products.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-6-methylisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-6-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydrazinyl-6-methylnicotinonitrile
- 2-Hydrazinyl-6-methylpyridine
- 2-Hydrazinyl-6-methylisonicotinic acid
Uniqueness
2-Hydrazinyl-6-methylisonicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct reactivity and properties compared to other hydrazinyl derivatives. Its combination of a hydrazine group and a nitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H8N4 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
2-hydrazinyl-6-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-5-2-6(4-8)3-7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
LXAFZUICTCKGIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)NN)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



